molecular formula C13H9ClN2O6S B1607950 4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid CAS No. 412940-35-3

4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid

Cat. No. B1607950
M. Wt: 356.74 g/mol
InChI Key: IIJQJWNGBILZCU-UHFFFAOYSA-N
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Description

4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid is an organic compound . It is the major metabolite of tripamide, a new antihypertensive agent . It is also present as an impurity in clopamide tablets .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 24 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), 1 hydroxyl group, and 1 sulfonamide .

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid and its derivatives have been explored for their potential as inhibitors of carbonic anhydrase isozymes, particularly CA II and IV. These isozymes are involved in aqueous humor secretion within the eye, making these compounds potentially useful as topical agents for treating glaucoma. Some derivatives have demonstrated good in vivo activity and a prolonged duration of action in experimental models, showing promise as alternative treatments for glaucoma (Mincione et al., 2001).

Antidiabetic Activity

The compound has been studied for its antidiabetic potential. Derivatives of 4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid have shown significant inhibitory activity against α-glucosidase and α-amylase, two major carbohydrate-hydrolyzing enzymes. This inhibition can reduce postprandial hyperglycemia, a key factor in diabetes management. Some derivatives were found to be highly active, exhibiting greater inhibitory potential than standard antidiabetic drugs like acarbose (Thakral & Singh, 2019).

Polybenzimidazoles Synthesis

The compound has also been used in the synthesis of new AB-type monomers for polybenzimidazoles, a class of polymers known for their thermal and chemical stability. This application demonstrates the compound's versatility in polymer chemistry (Begunov & Valyaeva, 2015).

Molecular Salts/Cocrystals Formation

4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid has been involved in the formation of molecular salts and cocrystals. This aspect of the compound is crucial for developing new pharmaceutical formulations and enhancing the solubility and bioavailability of active pharmaceutical ingredients (Oruganti et al., 2017).

properties

IUPAC Name

4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O6S/c14-11-5-4-8(13(17)18)6-12(11)23(21,22)15-9-2-1-3-10(7-9)16(19)20/h1-7,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJQJWNGBILZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360111
Record name 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid

CAS RN

412940-35-3
Record name 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 412940-35-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Aluvila, J Sun, DHT Harrison, DE Walters… - Molecular …, 2010 - ASPET
The mitochondrial citrate transport protein (CTP) is critical to energy metabolism in eukaryotic cells. We demonstrate that 1,2,3-benzenetricarboxylate (BTC), the classic and defining …
Number of citations: 42 molpharm.aspetjournals.org

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